An In-depth Technical Guide to the Physical and Chemical Properties of Triethylene Glycol Dimethanesulfonate
An In-depth Technical Guide to the Physical and Chemical Properties of Triethylene Glycol Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethanesulfonate is a chemical compound of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in targeted protein degradation.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₈S₂ | [3][4] |
| Molecular Weight | 306.35 g/mol | [3][4] |
| Appearance | Colorless to light yellow oil/liquid | [1][2][] |
| Predicted Boiling Point | 508.9 ± 40.0 °C at 760 mmHg | [] |
| Predicted Density | 1.343 ± 0.06 g/cm³ | [6] |
| Melting Point | No experimental data available |
Chemical Properties
The chemical properties of Triethylene glycol dimethanesulfonate are largely dictated by the presence of the two mesylate ester groups, which make it a reactive bifunctional crosslinking agent.
| Property | Description | Source |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Soluble in water and other organic solvents. | [2][6] |
| Stability | Store in a refrigerator under an inert atmosphere. | [6] |
| Reactivity | The mesylate groups are good leaving groups, making the compound susceptible to nucleophilic substitution. It is used as a polyethylene glycol (PEG)-based PROTAC linker. | [4][] |
Experimental Protocols
Detailed experimental protocols for the characterization of Triethylene glycol dimethanesulfonate are not widely published. However, standard methodologies for determining the physical and chemical properties of organic compounds are applicable.
3.1. Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
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Apparatus : Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil.
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Procedure :
-
A small amount of the liquid sample is placed in the test tube.
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The capillary tube is inverted and placed inside the test tube containing the sample.
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The test tube is attached to a thermometer and heated in a Thiele tube or melting point apparatus.
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The temperature is slowly raised until a steady stream of bubbles emerges from the open end of the capillary tube.
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The heat source is then removed, and the liquid is allowed to cool.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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3.2. Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:
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Apparatus : Small test tubes, vortex mixer.
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Procedure :
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Add approximately 10-20 mg of Triethylene glycol dimethanesulfonate to a series of test tubes.
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To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane).
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Vortex each test tube for 30 seconds.
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Visually inspect for the dissolution of the solid. If the solid has dissolved, it is considered soluble. If it remains as a separate phase, it is insoluble. If some has dissolved, it can be classified as sparingly or slightly soluble.
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3.3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC can be used to assess the purity of Triethylene glycol dimethanesulfonate. A general reversed-phase method is described below.
-
Apparatus : HPLC system with a UV or evaporative light scattering detector (ELSD), C18 reversed-phase column.
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Mobile Phase : A gradient of water and acetonitrile is commonly used for PEG-containing compounds.
-
Procedure :
-
Prepare a dilute solution of Triethylene glycol dimethanesulfonate in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, starting with a high percentage of water and increasing the percentage of acetonitrile over time.
-
Monitor the elution of the compound using the detector. The purity can be estimated from the relative area of the main peak.[7][8][][10][11]
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3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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Apparatus : FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Procedure :
-
A small drop of the liquid Triethylene glycol dimethanesulfonate is placed directly on the ATR crystal.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
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Characteristic absorption bands for sulfonate esters (S=O stretch, S-O stretch) and C-O-C ether linkages would be expected.[12][13][14][15]
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Application in PROTACs and Signaling Pathway
Triethylene glycol dimethanesulfonate serves as a flexible polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[4][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[16][17][18]
4.1. PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[19]
4.2. Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC's efficacy typically involves a series of in vitro experiments to confirm target engagement, ternary complex formation, and subsequent protein degradation.
Safety Information
A specific Safety Data Sheet (SDS) for Triethylene glycol dimethanesulfonate is not widely available. However, based on its chemical structure as a sulfonate ester, general precautions for handling reactive alkylating agents should be followed. It is expected to have low toxicity, but appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Avoid inhalation and contact with skin and eyes. It should be stored away from strong oxidizing agents.[2] For disposal, follow local regulations for chemical waste.
References
- 1. researchgate.net [researchgate.net]
- 2. DiMesyl Triethylene Glycol [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 80322-82-3 CAS Manufactory [m.chemicalbook.com]
- 6. Triethylene Glycol Dimethanesulfonate CAS#: 80322-82-3 [m.chemicalbook.com]
- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 8. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 12. purdue.edu [purdue.edu]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. precisepeg.com [precisepeg.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
